2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole
Description
2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at position 2 and a para-methylphenyl (p-tolyl) group at position 5. This compound is synthesized via cyclization of 2-(4-bromophenyl)acetohydrazide with thiophene-2-carboxylic acid in phosphorus oxychloride (POCl₃), followed by purification and characterization using ¹H NMR, IR, and mass spectrometry . Its planar geometry, as observed in structurally similar compounds like 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, allows π-π stacking interactions, which may influence its stability and crystallinity . The compound exhibits moderate antimicrobial activity against bacterial and fungal strains, positioning it as a candidate for further pharmacological exploration .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-15-13(16-12)11-3-2-8-17-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSABVPRBSDFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353574 | |
| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110380-38-6 | |
| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, highlighting various studies and findings regarding its cytotoxicity, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiophene ring and a p-tolyl group attached to a 1,3,4-oxadiazole core. This unique structure contributes to its diverse biological activities.
Cytotoxicity
Research has indicated that derivatives of oxadiazoles, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. A study demonstrated that certain oxadiazole derivatives showed significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
Table 1: Cytotoxicity Results of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15.0 |
| This compound | HeLa | 12.5 |
| Other Oxadiazole Derivative A | HCT-116 | 10.0 |
| Other Oxadiazole Derivative B | HeLa | 9.0 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that oxadiazole derivatives exhibited a strong bactericidal effect against Gram-positive bacteria, particularly Staphylococcus species . The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | >64 µg/mL |
| Other Oxadiazole Derivative A | Staphylococcus epidermidis | 16 µg/mL |
Case Studies
Several case studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study on Antiproliferative Activity : A library of oxadiazoles was synthesized and screened for antiproliferative activity using the MTT assay. Notably, compounds similar to this compound showed promising results with IC50 values indicating significant cytotoxicity against cancer cell lines .
- Antimicrobial Resistance Research : In light of rising antimicrobial resistance, studies have highlighted the efficacy of oxadiazoles in combating resistant strains of bacteria. The compound demonstrated potential as a lead candidate for further development into antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of oxadiazole derivatives to various biological targets. These studies suggest that the compound may interact effectively with specific enzymes involved in cancer proliferation and bacterial survival .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Compounds containing the oxadiazole ring have been evaluated for anticancer activity. For example, derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The presence of the thiophene ring may enhance these effects due to its electron-donating properties .
Materials Science
- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of oxadiazoles make them suitable for applications in OLED technology. Their ability to emit light upon excitation is being explored for use in display technologies .
- Sensors : The compound's electronic properties have been investigated for sensor applications, particularly in detecting environmental pollutants or biological markers due to its potential as a chemosensor .
Case Studies
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The pharmacological properties of 1,3,4-oxadiazoles are highly dependent on substituents at the C2 and C5 positions. Below is a comparative analysis:
Influence of Substituents on Pharmacological Activity
Electron-Withdrawing Groups (EWGs)
Compounds with EWGs like nitro (-NO₂) and chloro (-Cl) at C2/C5 exhibit enhanced CNS activity. For instance, XIV and XV (from ) showed potent antidepressant and anticonvulsant effects due to increased electron deficiency, which likely improves receptor binding .
Thiophene and Aromatic Substituents
Thiophene rings enhance antimicrobial and antiviral properties. The target compound’s thiophene moiety contributes to moderate antimicrobial activity, while the dengue inhibitor () uses a thiophene-ethenyl group to disrupt viral replication .
Sulfone and Hybrid Scaffolds
Sulfone-containing derivatives () demonstrated superior antibacterial activity compared to commercial agents like thiodiazole copper, likely due to enzyme inhibition.
Table 2: Activity Spectrum Across Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids. For example, cyclization of 2-thiophenecarboxylic acid hydrazide with p-tolyl-substituted precursors under reflux in phosphoryl chloride (POCl₃) is a common route . Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., H₂SO₄ or NaH) can improve yields from ~50% to >80% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, p-tolyl methyl at δ 2.4 ppm) .
- X-ray crystallography : Reveals planar oxadiazole rings with dihedral angles of 5–15° between thiophene and p-tolyl groups, influencing π-π stacking .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 297–300 .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and chlorinated solvents. Stability tests (TGA/DSC) show decomposition temperatures >250°C, making it suitable for high-temperature applications .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy substitution) affect biological activity in antimicrobial assays?
- Methodology : SAR studies compare derivatives like 5-(4-fluorophenyl) analogs () or brominated thiophene variants (). For example:
- Antimicrobial activity : MIC values against S. aureus decrease from 32 µg/mL (parent compound) to 8 µg/mL for 5-bromo-thiophene derivatives due to enhanced lipophilicity .
- Electron-withdrawing groups (e.g., -NO₂) improve activity but reduce solubility, requiring formulation adjustments .
Q. What computational approaches (e.g., DFT, molecular docking) predict electronic properties or target binding?
- Methodology :
- DFT calculations : HOMO-LUMO gaps (~3.5 eV) indicate semiconducting potential. Mulliken charges show electron-rich thiophene and electron-deficient oxadiazole regions .
- Docking studies : Interactions with E. coli DNA gyrase (PDB: 1KZN) suggest binding via oxadiazole N-atoms and hydrophobic p-tolyl groups, with docking scores <−7.5 kcal/mol .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodology :
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size or media .
- Structural validation : Confirm compound purity via HPLC (>95%) and crystallography to rule out polymorphic effects .
Q. What photophysical properties make this compound suitable for optoelectronic applications?
- Methodology : UV-vis spectra show λₐₜₛ ≈ 350 nm (π→π* transitions), with fluorescence emission at 450–470 nm. Solid-state studies reveal excimer formation, enhancing electroluminescence in OLED prototypes .
Methodological Guidance for Researchers
Q. What strategies optimize toxicity profiling in preclinical studies?
- Methodology :
- In vitro : MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates low cytotoxicity) .
- In vivo : Zebrafish models assess acute toxicity (LD₅₀ > 500 mg/kg) and organ-specific effects via histopathology .
Q. Which emerging applications in materials science are supported by recent studies?
- Methodology :
- Organic semiconductors : Charge mobility (µ ≈ 0.1 cm²/V·s) measured via space-charge-limited current (SCLC) in thin-film devices .
- Sensors : Functionalization with Au nanoparticles enhances sensitivity to NO₂ gas (detection limit <1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
